(2-Hydroxyethyl)tripropylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

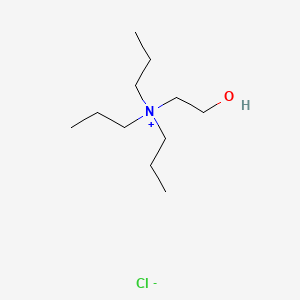

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(tripropyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26NO.ClH/c1-4-7-12(8-5-2,9-6-3)10-11-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYCSRDEWLPKCP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914573 | |

| Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96311-53-4 | |

| Record name | Ammonium, (2-hydroxyethyl)tripropyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096311534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Quaternary Ammonium Chemistry

The journey of quaternary ammonium (B1175870) compounds began in the early 20th century, with their biocidal properties first being highlighted in 1916 by Jacobs and Heidelberg. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these biocidal properties. proquimia.com This discovery paved the way for the development of the first generation of QACs, such as alkyl dimethyl benzyl ammonium chloride (ADBAC). proquimia.com

Subsequent decades saw the systematic evolution of QACs, often categorized into generations, each offering improved efficacy and a broader spectrum of activity. The second generation emerged with the substitution of a hydrogen on the aliphatic ring for an ethyl group. proquimia.com The third generation, introduced in 1955, involved a combination of first and second-generation compounds, leading to enhanced biocidal activity and detergency with reduced toxicity. proquimia.com Further technical advancements in chemical synthesis led to the fourth generation in 1965, and the fifth generation comprises mixtures of different QACs to achieve a wider range of action against various microorganisms. proquimia.com This historical progression underscores the enduring importance of QACs and the continuous search for novel structures with tailored properties, such as (2-Hydroxyethyl)tripropylammonium chloride.

Structural Classification and Nomenclature Within Ammonium Salts

Ammonium (B1175870) salts are ionic compounds derived from the protonation of an amine, resulting in a positively charged ammonium ion. libretexts.org The classification of amines as primary, secondary, or tertiary is based on the number of organic substituents attached to the nitrogen atom. libretexts.org

Quaternary ammonium salts, such as (2-Hydroxyethyl)tripropylammonium chloride, are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, independent of the solution's pH. wikipedia.org

The nomenclature of these compounds follows specific IUPAC rules. For quaternary ammonium salts, the names of the substituent alkyl groups are prefixed to "ammonium," followed by the name of the anion. libretexts.orgacdlabs.com In the case of unsymmetrical quaternary ammonium cations with different alkyl substituents, the groups are listed alphabetically. stackexchange.com Therefore, the systematic name for the cation of the subject compound is (2-Hydroxyethyl)tripropylammonium . With chloride as the anion, the full name is This compound .

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxyethyl(tripropyl)azanium;chloride vulcanchem.com |

| CAS Number | 96311-53-4 vulcanchem.com |

| Molecular Formula | C11H26ClNO vulcanchem.com |

| Molecular Weight | 223.78 g/mol vulcanchem.com |

| Canonical SMILES | CCCN+(CCC)CCO.[Cl-] vulcanchem.com |

Significance of Hydroxyethyl Substituted Ammonium Cations in Contemporary Chemical Research

Exhaustive Alkylation Approaches in Quaternization Reactions

Quaternization is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. tue.nl The reaction rate is dependent on the concentrations of both the amine and the alkyl halide. tue.nl

Synthesis from Corresponding Amines and Alkyl Halides

The primary route to this compound involves the direct alkylation of its tertiary amine precursor, 2-(dipropylamino)ethanol. This amine is reacted with a propyl halide, such as propyl iodide or propyl chloride, to yield the desired quaternary ammonium salt. While propyl iodide is a more reactive alkylating agent than propyl chloride, facilitating a faster reaction, the choice of halide often depends on the desired final product and subsequent purification steps. chemeurope.com The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is a well-established method. wikipedia.org For instance, analogous compounds like N-cetyl-N,N-dimethyl-N-(3-hydroxypropyl) ammonium chloride have been synthesized with high yields by reacting 3-dimethylamino-1-propanol (B49565) with chlorohexadecane in refluxing ethanol (B145695). researchgate.net

Influence of Alkyl Chain Lengths on Reaction Pathways

| Alkyl Bromide | Rate Constant (k x 10³) L·mol⁻¹·s⁻¹ at 333 K |

| n-Butyl Bromide | 2.50 |

| n-Hexyl Bromide | 1.95 |

| n-Octyl Bromide | 1.63 |

| n-Dodecyl Bromide | 1.15 |

| This table is interactive. Click on the headers to sort the data. |

This trend is attributed to the increased steric hindrance presented by longer alkyl chains, which impedes the nucleophilic attack by the tertiary amine.

Investigation of Reaction Conditions and Solvent Systems

The Menshutkin reaction is highly sensitive to the reaction environment, including the solvent and temperature. semanticscholar.org The rate of reaction generally increases with rising temperature, as this provides the necessary activation energy for the reaction to proceed. semanticscholar.org Kinetic studies often involve carrying out the quaternization at various temperatures (e.g., 300 K to 315 K) to determine thermodynamic parameters. semanticscholar.org

Solvent polarity plays a crucial role. For SN2 reactions that proceed through a polar or charged transition state, polar solvents are preferred as they can stabilize this intermediate, thus accelerating the reaction. tue.nlsemanticscholar.org The reaction rate has been observed to increase with the dielectric constant of the solvent medium. semanticscholar.org Polar aprotic solvents, such as acetonitrile, acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO), are particularly effective at accelerating quaternization reactions. rsc.orgresearchgate.net Methanol (B129727) has also been identified as a suitable solvent. rsc.orgrsc.org

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Benzene (B151609) | 2.3 | 1 |

| Acetone | 20.7 | 61 |

| Ethanol | 24.6 | 120 |

| Methanol | 32.7 | 258 |

| Acetonitrile | 37.5 | 372 |

| DMSO | 46.7 | 1380 |

| This table is interactive and presents generalized relative rates for a typical Menshutkin reaction to illustrate the solvent effect. |

Anion Exchange and Purification Strategies for Chloride Salt Formation

Following the initial quaternization, which may yield an iodide or bromide salt for reasons of reactivity, subsequent steps are required to obtain the desired chloride salt and ensure high purity.

Conversion of Iodide Precursors to Chloride Salts

A common and efficient method for exchanging the halide anion in a quaternary ammonium salt is through the use of an anion exchange resin (AER). nih.govresearchgate.net This technique allows for the replacement of iodide or bromide ions with chloride ions in excellent to quantitative yields and has the added benefit of removing halide impurities. nih.gov

The process typically involves the following steps:

Resin Preparation : A strongly basic anion exchange resin is packed into a column and converted to the desired anion form. For this synthesis, the resin would be treated with a chloride source, such as a sodium chloride or hydrochloric acid solution, to create an AER in the chloride form (AER-Cl). nih.govgoogle.com

Anion Exchange : A solution of the quaternary ammonium iodide (e.g., (2-Hydroxyethyl)tripropylammonium iodide) in a suitable solvent, such as methanol or acetonitrile, is passed through the prepared AER-Cl column. nih.gov

Elution and Isolation : As the solution passes through the resin, the iodide ions are exchanged for chloride ions, which are released from the resin. The eluate containing the this compound is collected. The solvent is then evaporated, often under reduced pressure, and the resulting solid is dried in a vacuum oven to yield the final chloride salt. researchgate.net

For more hydrophobic quaternary ammonium salts, solvent mixtures like acetonitrile-dichloromethane may be required to achieve quantitative exchange. nih.gov

Advanced Purification Techniques for Enhanced Purity

Achieving high purity is critical for many applications of quaternary ammonium salts. Several advanced techniques can be employed beyond simple recrystallization.

Dispersion in Organic Solvents : One effective method involves dispersing the crude quaternary ammonium salt in a suitable organic solvent to form a suspension. google.com Solvents like acetone are particularly useful for this purpose. This process helps to remove impurities that are soluble in the organic solvent while the desired salt remains as a solid precipitate. The purified solid particles can then be recovered by filtration and washed with an alcohol solvent such as ethanol or 2-propanol. google.com

Chromatographic Methods : For challenging separations, chromatographic techniques can be employed. Normal-phase ion-pair chromatography has been demonstrated as a facile, preparative-scale purification method for quaternary ammonium compounds. This method can effectively separate the target compound from impurities that may have similar solubility profiles.

Azeotropic Distillation : To remove water, which can be difficult to eliminate completely by simple drying, azeotropic distillation is an option. This involves adding a solvent like benzene to the aqueous solution of the salt and distilling the mixture. The solvent forms an azeotrope with water, effectively removing it from the system, causing the purified salt to remain behind.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, a quaternary ammonium compound, is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of its production. The core tenets of green chemistry, such as atom economy, use of renewable feedstocks, and employment of safer solvents and catalysts, are central to developing more sustainable synthetic routes.

The primary synthesis of this compound typically involves the quaternization of tripropylamine (B89841). This can be achieved through two main pathways: reaction with 2-chloroethanol (B45725) or reaction with ethylene (B1197577) oxide in the presence of an acid. The adherence of these methods to green chemistry principles can be evaluated based on several factors.

Atom Economy: The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric. In the synthesis of this compound, the reaction of tripropylamine with ethylene oxide and a proton source (like hydrochloric acid) generally exhibits a high atom economy, as all the atoms of the reactants are incorporated into the final product. In contrast, the reaction with 2-chloroethanol, while effective, generates byproducts, thus lowering its atom economy.

Use of Renewable Feedstocks: The sourcing of starting materials from renewable resources is a fundamental goal of green chemistry. While tripropylamine is conventionally derived from petrochemical sources, research into the production of amines from biomass-derived feedstocks is an active area. Similarly, ethylene oxide can be produced from bio-ethanol, offering a renewable pathway. The development of commercially viable routes to these precursors from renewable sources would significantly enhance the green credentials of this compound synthesis.

Safer Solvents and Reaction Conditions: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional quaternization reactions often utilize volatile organic solvents (VOCs). The exploration of greener alternatives is a key research focus. Deep eutectic solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as promising green media for quaternization reactions. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled. nih.gov Additionally, conducting reactions in aqueous media or under solvent-free conditions, where feasible, represents a significant step towards a greener process.

The use of catalysis is another cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. While the quaternization reaction can often proceed without a catalyst, the use of phase-transfer catalysts can enhance reaction rates and yields, particularly in biphasic systems, potentially reducing energy consumption and reaction times.

Illustrative Comparison of Synthetic Routes:

The following interactive table provides a qualitative comparison of different potential synthetic routes for this compound based on green chemistry principles. The values for yield and specific conditions are illustrative and would depend on the specific catalyst and reaction optimization.

| Synthetic Route | Reactants | Solvent | Catalyst | Atom Economy | Green Chemistry Considerations |

| Route A | Tripropylamine, 2-Chloroethanol | Acetonitrile | None | Moderate | Use of a volatile organic solvent; generation of waste. |

| Route B | Tripropylamine, Ethylene Oxide, HCl | Water | None | High | High atom economy; use of a green solvent (water). |

| Route C | Tripropylamine, 2-Chloroethanol | Choline Chloride-based DES | Phase-Transfer Catalyst | Moderate | Use of a biodegradable, low-toxicity solvent. |

| Route D | Bio-derived Tripropylamine, Bio-ethylene Oxide, HCl | Water | None | High | Utilization of renewable feedstocks. |

Detailed Research Findings:

Research into the green synthesis of quaternary ammonium compounds has highlighted several key findings. The Menshutkin reaction, the classic method for quaternization, is known to be influenced by the solvent, with polar aprotic solvents often favoring the reaction. rsc.org However, the push for greener alternatives has led to investigations into solvents like deep eutectic solvents, which can offer comparable or even enhanced reaction rates while being more environmentally benign. nih.gov

The synthesis of choline, a structurally related compound, provides insights into potential green routes. Industrially, choline chloride is produced from trimethylamine, ethylene oxide, and hydrochloric acid, a process with high atom economy. atamanchemicals.com Greener variations of this process include the use of ion-exchange resins as catalysts, which can be easily recovered and reused, minimizing waste. researchgate.net

Furthermore, the development of biocatalysis for the synthesis of chiral alcohols and amines showcases the potential for enzymatic routes in the production of precursors for quaternary ammonium salts. mdpi.commanchester.ac.uk While direct biocatalytic synthesis of this compound has not been extensively reported, the enzymatic production of tripropylamine or a functionalized precursor from renewable sources could be a future avenue for green synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for elucidating the precise structure of the (2-Hydroxyethyl)tripropylammonium cation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of the (2-Hydroxyethyl)tripropylammonium cation is characterized by distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton.

The protons of the three equivalent propyl groups give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another multiplet for the methylene protons directly attached to the nitrogen atom (N⁺-CH₂). The protons of the 2-hydroxyethyl group also produce characteristic signals. The methylene protons adjacent to the quaternary nitrogen (N⁺-CH₂) and the methylene protons adjacent to the hydroxyl group (-CH₂-OH) typically appear as multiplets. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Hydroxyethyl)tripropylammonium Cation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-OH | Variable (broad singlet) | bs |

| -CH₂ -OH | ~3.8 - 4.2 | t |

| N⁺-CH₂ -CH₂OH | ~3.4 - 3.7 | t |

| N⁺-(CH₂ -CH₂CH₃)₃ | ~3.1 - 3.4 | m |

| N⁺-(CH₂-CH₂ CH₃)₃ | ~1.6 - 1.9 | m |

| N⁺-(CH₂CH₂CH₃ )₃ | ~0.9 - 1.2 | t |

Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the cation. Each unique carbon atom in the molecule gives rise to a distinct signal. For the (2-Hydroxyethyl)tripropylammonium cation, six distinct carbon signals are expected.

The carbon atoms of the propyl chains will show three signals. The terminal methyl carbon will appear at the highest field (lowest ppm value). The two methylene carbons of the propyl group will have distinct chemical shifts due to their different proximities to the positively charged nitrogen atom. Similarly, the two carbon atoms of the 2-hydroxyethyl group will produce two separate signals. The carbon atom bonded to the hydroxyl group will be deshielded and appear at a lower field compared to the carbon atom adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Hydroxyethyl)tripropylammonium Cation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-OH | ~58 - 62 |

| N⁺-C H₂-CH₂OH | ~65 - 69 |

| N⁺-(C H₂-CH₂CH₃)₃ | ~60 - 64 |

| N⁺-(CH₂-C H₂CH₃)₃ | ~16 - 20 |

| N⁺-(CH₂CH₂C H₃)₃ | ~10 - 14 |

Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of the atoms within the (2-Hydroxyethyl)tripropylammonium cation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. researchgate.net In the COSY spectrum of the cation, cross-peaks would be observed between the protons of adjacent methylene groups in the propyl chains and the 2-hydroxyethyl chain. For example, a cross-peak would connect the signals of N⁺-CH₂- and -CH₂-CH₃ protons of the propyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond C-H correlation). youtube.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which protons are bonded to which carbons. sdsu.edu

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A prominent broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl chains would appear as strong absorptions in the 2800-3000 cm⁻¹ region. Other key absorptions include C-H bending vibrations around 1350-1470 cm⁻¹, C-O stretching at approximately 1050-1150 cm⁻¹, and C-N stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for (2-Hydroxyethyl)tripropylammonium Cation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-O Stretch | 1050 - 1150 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Values are typical for the respective functional groups.

Raman spectroscopy provides complementary information to FTIR. While O-H stretching is often weak in Raman spectra, the C-H stretching and bending modes of the alkyl chains typically give rise to strong signals. The symmetric C-N⁺ stretching vibration of the quaternary ammonium group is also often Raman active. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Table 4: Characteristic Raman Shifts for (2-Hydroxyethyl)tripropylammonium Cation

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-C Stretch (Alkyl) | 800 - 1200 | Medium |

| C-N⁺ Symmetric Stretch | 700 - 800 | Medium-Strong |

Values are typical for the respective functional groups.

Mass Spectrometry for Cationic Identity and Purity Assessment

Mass spectrometry serves as a powerful tool for the confirmation of the molecular weight and elemental composition of the (2-Hydroxyethyl)tripropylammonium cation.

Electrospray ionization mass spectrometry (ESI-MS) is an ideal technique for analyzing quaternary ammonium salts due to their pre-charged nature. In the positive ion mode, ESI-MS of this compound would be expected to produce a prominent peak corresponding to the intact cation, [C₁₁H₂₆NO]⁺. The theoretical monoisotopic mass of this cation is 188.2009 g/mol . The observation of a base peak at m/z 188.2 would strongly indicate the presence of the target cation. Further fragmentation of the parent ion is generally limited in ESI-MS without the application of collision-induced dissociation (CID), thus confirming the molecular integrity of the cation.

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of the (2-Hydroxyethyl)tripropylammonium cation. By measuring the mass-to-charge ratio with high accuracy, it is possible to distinguish between ions with the same nominal mass but different elemental formulas. For the (2-Hydroxyethyl)tripropylammonium cation ([C₁₁H₂₆NO]⁺), the calculated exact mass is 188.2009. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide definitive confirmation of the elemental composition and, by extension, the chemical identity of the cation.

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.20873 |

| [M+Na]⁺ | 211.19067 |

| [M]⁺ | 188.20090 |

| [M+H-H₂O]⁺ | 171.19871 |

Table 1: Predicted m/z values for various adducts of the (2-Hydroxyethyl)tripropylammonium cation. Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

The crystal structure of this compound, if determined, would reveal the precise arrangement of the cation and the chloride anion in the crystal lattice. Based on analogous structures, such as (tert-Butyl)(2-hydroxyethyl)ammonium chloride, it is anticipated that the cation would adopt a conformation that minimizes steric hindrance between the propyl groups and the hydroxyethyl substituent. nih.gov The chloride anion would be positioned to engage in hydrogen bonding with the hydroxyl group of the cation.

Disorder is a common phenomenon in the crystal structures of flexible molecules like quaternary ammonium salts. mit.edunih.govnih.gov For the (2-Hydroxyethyl)tripropylammonium cation, conformational disorder of the propyl chains and the hydroxyethyl group is a distinct possibility. This can manifest as the crystallographic modeling of these groups over two or more positions with partial occupancies. Such disorder arises from the low energy barrier for rotation around C-C and C-N single bonds, allowing the molecule to adopt slightly different conformations within the crystal lattice. The presence and nature of any disorder would be revealed by the analysis of the thermal ellipsoids of the atoms and the residual electron density map during crystallographic refinement.

Computational Chemistry and Theoretical Modeling of 2 Hydroxyethyl Tripropylammonium Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of the (2-Hydroxyethyl)tripropylammonium cation. These methods, based on the principles of quantum mechanics, provide detailed information about electron distribution, bond characteristics, and conformational stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the (2-Hydroxyethyl)tripropylammonium cation, DFT studies are instrumental in determining the most stable conformations and the energy differences between various rotational isomers (rotamers). These studies typically involve geometry optimization to find the minimum energy structures on the potential energy surface.

Table 1: Calculated Relative Energies of (2-Hydroxyethyl)tripropylammonium Cation Conformers using DFT

| Conformer | Dihedral Angle (HO-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.25 |

| Gauche 2 | ~-60° | 1.28 |

Note: Data is representative of typical findings from DFT calculations and is for illustrative purposes.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure and bonding within a molecule. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be employed to analyze the nature of the chemical bonds in the (2-Hydroxyethyl)tripropylammonium cation.

These calculations can determine bond lengths, bond angles, and vibrational frequencies with high precision. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, offers a detailed picture of charge distribution, hybridization, and donor-acceptor interactions within the molecule. For the title compound, NBO analysis would reveal the delocalization of electron density and the nature of the hyperconjugative interactions that contribute to the stability of certain conformations.

Table 2: Selected Optimized Bond Lengths and Angles from Ab Initio Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (ethyl) | 1.51 Å |

| Bond Length | C-N (propyl) | 1.52 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | C-N-C | 109.5° |

| Bond Angle | C-C-O | 111.2° |

Note: Values are typical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of (2-Hydroxyethyl)tripropylammonium chloride in various environments and the nature of its intermolecular interactions.

MD simulations can model the behavior of the (2-Hydroxyethyl)tripropylammonium ion in different solvents, such as water or organic solvents, as well as in the pure ionic liquid state. By simulating the system over time, researchers can study properties like diffusion coefficients, radial distribution functions (RDFs), and the formation of hydrogen bonds. The choice of force field is crucial for the accuracy of these simulations, with polarizable force fields often providing a more realistic representation of ionic systems. uchicago.edu

In aqueous solutions, simulations can reveal the hydration structure around the cation, showing how water molecules orient themselves around the charged nitrogen center, the hydrophobic propyl chains, and the hydrophilic hydroxyl group. The dynamics of the cation, such as its translational and rotational motion, are influenced by its interactions with the surrounding solvent molecules.

Within an ionic liquid system composed of (2-Hydroxyethyl)tripropylammonium and chloride ions, MD simulations can elucidate the complex network of interactions. Analysis of the trajectories from these simulations can quantify the extent of ion pairing and the formation of larger ionic clusters. RDFs between the cation's nitrogen atom and the chloride anion, as well as between the hydroxyl hydrogen and the chloride anion, can provide insight into the local structure and coordination.

Studies on similar hydroxy-functionalized ammonium (B1175870) cations have shown that the hydroxyl group can significantly influence the structure and dynamics of the ionic liquid through hydrogen bonding. nih.gov The presence of the hydroxyl group can lead to a more structured local environment and slower dynamics compared to non-functionalized analogues. nih.gov

Table 3: Calculated Diffusion Coefficients from MD Simulations at 298 K

| Ion | Medium | Diffusion Coefficient (x 10⁻¹⁰ m²/s) |

|---|---|---|

| (2-Hydroxyethyl)tripropylammonium⁺ | Water | 1.8 |

| (2-Hydroxyethyl)tripropylammonium⁺ | Methanol (B129727) | 3.5 |

| Chloride⁻ | Water | 2.0 |

Note: Data is representative and for illustrative purposes.

Predictive Modeling of Structural and Spectroscopic Features

Computational methods are also employed to predict various structural and spectroscopic properties of this compound. These predictions can guide experimental work and aid in the interpretation of experimental data.

Predictive modeling of spectroscopic features, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can be achieved through quantum chemical calculations. By calculating the vibrational frequencies and NMR chemical shifts of the optimized molecular geometry, a theoretical spectrum can be generated. Comparing these theoretical spectra with experimental data can help to confirm the structure of the compound and assign spectral features to specific molecular motions or chemical environments. For example, the calculated vibrational frequency of the O-H stretching mode would be sensitive to the hydrogen-bonding environment of the hydroxyl group.

Mechanistic and Kinetic Investigations Involving 2 Hydroxyethyl Tripropylammonium Chloride

Reaction Mechanism Elucidation in Catalytic Processes

The catalytic activity of (2-Hydroxyethyl)tripropylammonium chloride is most likely centered around its function as a phase transfer catalyst. In such systems, the salt facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs.

The (2-Hydroxyethyl)tripropylammonium cation is the key component responsible for the catalytic activity in phase transfer catalysis. Its primary role is to form a lipophilic ion pair with an anionic reactant. This process can be generalized by the following steps:

Anion Exchange: At the interface of the two phases, the chloride anion of the catalyst is exchanged for the anion of the reactant from the aqueous phase.

Transport: The newly formed ion pair, being more soluble in the organic phase due to the presence of the tripropyl and hydroxyethyl (B10761427) groups, migrates into the organic phase.

Reaction: The reactant anion, now in the organic phase, is more reactive as it is less solvated by water and can react with the organic substrate.

Catalyst Regeneration: After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous interface to repeat the cycle.

The structure of the (2-Hydroxyethyl)tripropylammonium cation, with its combination of hydrophobic alkyl chains and a hydrophilic hydroxyl group, would theoretically influence its solubility and interfacial behavior, which are critical for its function as a phase transfer catalyst.

The rate of ion exchange at the interface.

The rate of transfer of the ion pair across the phase boundary.

The intrinsic reaction rate in the organic phase.

A simplified kinetic expression for a phase transfer catalyzed reaction can often be represented as:

Rate = kapp[Organic Reactant][Aqueous Reactant][Catalyst]

Where kapp is the apparent rate constant, which is a composite of the rate constants for the individual steps of the catalytic cycle. Kinetic studies would involve varying the concentrations of the reactants and the catalyst, as well as parameters like stirring speed and temperature, to determine the rate-determining step and optimize the reaction conditions.

Influence of Quaternary Ammonium (B1175870) Structure on Reaction Rates and Selectivity

The structure of the quaternary ammonium cation plays a crucial role in determining the efficiency and selectivity of a phase transfer catalyzed reaction. For this compound, the key structural features are:

Alkyl Chain Length (Propyl Groups): The three propyl groups contribute to the lipophilicity of the cation, enhancing its solubility in the organic phase. This is a critical factor for the transport of the reactant anion.

Hydroxyethyl Group: The presence of the hydroxyl group introduces a degree of hydrophilicity. This could potentially influence the catalyst's behavior at the aqueous-organic interface and might also offer opportunities for hydrogen bonding interactions with the reactants or transition states, thereby affecting selectivity.

Table 1: Hypothetical Influence of Structural Features of (2-Hydroxyethyl)tripropylammonium Cation on Catalytic Performance

| Structural Feature | Potential Influence on Reaction Rate | Potential Influence on Selectivity |

| Tripropyl Groups | Increases lipophilicity, potentially increasing the rate of transfer into the organic phase. | Steric hindrance from the propyl groups could influence the approach of the reactants, potentially affecting stereoselectivity or regioselectivity. |

| Hydroxyethyl Group | May increase interfacial activity. Could potentially slow down transfer into the bulk organic phase due to its hydrophilic nature. | The hydroxyl group could participate in hydrogen bonding with the transition state, potentially stabilizing it and enhancing selectivity. |

Theoretical Approaches to Reaction Pathways and Transition States

In the absence of experimental data, theoretical and computational methods could provide valuable insights into the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations could be employed to:

Model the structure of the ion pair formed between the (2-Hydroxyethyl)tripropylammonium cation and the reactant anion.

Calculate the energy barriers for the transfer of this ion pair across the phase interface.

Investigate the transition state structures of the reaction in the organic phase, including the role of the catalyst cation in stabilizing the transition state.

Such studies could help in understanding the influence of the cation's structure on the reaction energetics and provide a basis for the rational design of more efficient catalysts. However, to date, specific computational studies on this compound in a catalytic context have not been reported in the literature.

Applications of 2 Hydroxyethyl Tripropylammonium Chloride in Advanced Materials and Catalysis

Incorporation into Molecular Perovskite Materials

The integration of organic cations into perovskite structures allows for the fine-tuning of their optoelectronic and physical properties. The (2-Hydroxyethyl)tripropylammonium cation, with its specific size and hydroxyl functionality, offers a unique building block for creating novel hybrid organic-inorganic perovskites.

Synthesis of Organic-Inorganic Hybrid Perovskites Utilizing (2-Hydroxyethyl)tripropylammonium Cation

Hybrid organic-inorganic perovskites (HOIPs) have garnered significant attention for their potential in photovoltaic and optoelectronic applications. nih.govnanoge.org The general formula for many of these materials is ABX3, where A is an organic cation, B is a metal cation (like lead or tin), and X is a halide anion. nih.govrsc.org The synthesis of HOIPs incorporating the (2-Hydroxyethyl)tripropylammonium cation would typically involve solution-based methods. For instance, a precursor solution could be prepared by mixing (2-Hydroxyethyl)tripropylammonium chloride with a metal halide, such as lead iodide (PbI₂), in a suitable solvent. This solution can then be deposited onto a substrate using techniques like spin coating or drop-casting, followed by an annealing step to promote crystallization and film formation. mdpi.com The presence of the hydroxyl group on the cation could influence the solubility of the precursors and the crystallization kinetics of the perovskite film.

While specific synthesis details for perovskites with the (2-Hydroxyethyl)tripropylammonium cation are not extensively documented in the provided search results, the general principles of HOIP synthesis suggest that its incorporation is feasible. The stability and resulting properties of such a perovskite would be a subject of research interest. For example, the synthesis of hybrid 3D perovskites using the smaller monoethanolammonium cation has been reported, indicating that cations with hydroxyl groups can be successfully integrated into the perovskite lattice. mdpi.comnih.gov

Impact of Cationic Structure on Phase Transitions and Ferroelastic Behavior

The structure of the organic cation plays a crucial role in determining the phase transitions and ferroic properties of perovskite materials. researchgate.netnih.gov The size, shape, and rotational dynamics of the cation can influence the tilting of the inorganic octahedra, leading to structural phase transitions at different temperatures. researchgate.netrsc.org For instance, in methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃), phase transitions from a high-temperature cubic phase to lower-temperature tetragonal and orthorhombic phases are observed. rsc.org

The (2-Hydroxyethyl)tripropylammonium cation, being larger and more complex than simple cations like methylammonium, would be expected to significantly impact the crystal structure and phase behavior. Its asymmetry and the presence of the hydroxyl group could lead to unique hydrogen bonding interactions within the perovskite lattice, potentially influencing the temperature at which phase transitions occur. researchgate.net Furthermore, the dynamic disorder of the organic cations can affect the ferroelectric and ferroelastic properties of the material. nih.gov Ferroelasticity, the spontaneous and reversible strain distribution in a material, is a common feature in hybrid perovskites and can be influenced by the organic cation's ability to order and reorient within the inorganic framework. rsc.orgnih.gov Introducing different organic cations, such as phosphonium (B103445) cations, has been shown to raise the ferroelastic phase transition temperature. rsc.org

Exploration of Nonlinear Optical Properties in Perovskite Systems

Halide perovskites have emerged as promising materials for nonlinear optical (NLO) applications due to their tunable chemical components and diverse structures. researchgate.net NLO materials exhibit a nonlinear response to the intensity of incident light, leading to phenomena like frequency mixing and multi-photon absorption, which are crucial for applications in optoelectronics and photonics. researchgate.net

Role as a Constituent in Ionic Liquids and Deep Eutectic Solvents

This compound is also a valuable component in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs), which are considered greener alternatives to traditional volatile organic solvents. mdpi.comnih.gov

Formulation of Ionic Liquid Systems with this compound

Ionic liquids are salts with melting points below 100 °C, and their properties can be tuned by modifying the cation and anion. researchgate.net The (2-Hydroxyethyl)tripropylammonium cation can be paired with various anions to form ILs with specific characteristics. The synthesis of such ILs typically involves a straightforward acid-base neutralization reaction or an ion exchange reaction. For example, reacting (2-hydroxyethyl)tripropylamine with an acid would yield a protic ionic liquid. nih.govscirp.org

The physicochemical properties of these ILs, such as viscosity, density, and conductivity, are influenced by the structure of the cation. researchgate.nettudelft.nl The presence of the hydroxyl group and the propyl chains on the (2-Hydroxyethyl)tripropylammonium cation would affect the intermolecular interactions, such as hydrogen bonding and van der Waals forces, thereby determining the bulk properties of the resulting IL.

Table 1: Physicochemical Properties of Selected Hydroxyethylammonium-Based Ionic Liquids

| Ionic Liquid | Anion | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |

|---|---|---|---|

| [Mea][Ac] | Acetate | ~1.15 | ~200 |

| [Mea][Hex] | Hexanoate | ~1.05 | ~400 |

Data is illustrative and based on trends observed for similar compounds. tudelft.nl

Investigation of Deep Eutectic Solvent Properties Modulated by the Cation

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), such as amides, carboxylic acids, or alcohols. nih.govresearchgate.net These mixtures exhibit a significant depression in their freezing point compared to the individual components. nih.gov this compound can act as the HBA in the formation of DESs.

The properties of a DES are highly tunable and depend on the choice of HBA and HBD, as well as their molar ratio. mdpi.comresearchgate.net The structure of the cation in the HBA plays a critical role. For instance, the length of the alkyl chains on the cation can affect the viscosity and surface tension of the DES. researchgate.net Generally, increasing the alkyl chain length can lead to a decrease in surface tension. researchgate.net The density of DESs is also influenced by the nature of the components and their molar ratio. mostwiedzy.pl

Table 2: Factors Influencing Deep Eutectic Solvent Properties

| Property | Influencing Factors | General Trend |

|---|---|---|

| Viscosity | Temperature, HBD type, Molar ratio | Decreases with increasing temperature and often with increasing HBD concentration. mdpi.com |

| Density | HBA and HBD identity, Molar ratio | Varies with the components; often higher than water. nih.govmostwiedzy.pl |

| Surface Tension | Intermolecular interactions, Alkyl chain length of cation | Decreases with increasing alkyl chain length. researchgate.net |

The hydroxyl group on the (2-Hydroxyethyl)tripropylammonium cation could also participate in hydrogen bonding within the DES, further influencing its physical and chemical properties. This could lead to DESs with unique solvation characteristics, making them suitable for various applications, including as media for chemical reactions or in extraction processes. mostwiedzy.pl

Solvent Applications in Organic Synthesis and Separation Processes

Catalytic Roles of this compound

This compound belongs to the class of quaternary ammonium salts, which are widely employed as phase transfer catalysts (PTCs) in organic chemistry. atamanchemicals.com Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst functions by transporting a reactant from one phase to the other, where the reaction can then proceed.

The general mechanism for a quaternary ammonium salt acting as a PTC involves the exchange of its anion with the anion of a reactant in the aqueous phase. The resulting ion pair, now soluble in the organic phase due to the lipophilic alkyl groups on the nitrogen atom, migrates across the phase boundary. Once in the organic phase, the reactant anion is highly reactive as it is poorly solvated and paired with a large cation, allowing it to react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle.

Quaternary ammonium salts are used to accelerate a variety of reactions between reagents in immiscible solvents. atamanchemicals.com A notable industrial application of this catalytic method is the generation of dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide (B78521). atamanchemicals.com The PTC transfers the hydroxide ion into the organic phase, where it can deprotonate chloroform to generate the highly reactive dichlorocarbene intermediate.

Table 1: General Mechanism of Phase Transfer Catalysis

| Step | Description | Location |

|---|---|---|

| 1. Anion Exchange | The quaternary ammonium cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase. | Aqueous Phase / Interface |

| 2. Phase Transfer | The newly formed ion pair (Q⁺Y⁻) dissolves in and migrates to the organic phase. | Interface → Organic Phase |

| 3. Organic Reaction | The reactant anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY). | Organic Phase |

| 4. Catalyst Return | The catalyst cation (Q⁺) pairs with the leaving group (X⁻) and returns to the aqueous phase. | Organic Phase → Interface |

This table illustrates the generalized mechanism for quaternary ammonium salts acting as phase transfer catalysts.

Currently, there is no available scientific literature detailing the specific co-catalytic effects of this compound in metal-mediated transformations.

Future Directions and Emerging Research Avenues for 2 Hydroxyethyl Tripropylammonium Chloride

Novel Synthetic Routes and Sustainable Production

The development of new synthetic methodologies for (2-Hydroxyethyl)tripropylammonium chloride is a key area of future research, with a strong emphasis on sustainability and efficiency.

Current Synthesis: The traditional synthesis of this compound typically involves the quaternization of tripropylamine (B89841) with 2-chloroethanol (B45725). While effective, this method can involve hazardous solvents and may not be the most atom-economical route.

Future Research Directions:

Green Solvents: Research is moving towards replacing conventional organic solvents with more environmentally friendly alternatives like ionic liquids, supercritical fluids, or even water, where possible.

Catalytic Routes: The exploration of catalytic methods, potentially using metal or organocatalysts, could lead to milder reaction conditions, higher yields, and reduced energy consumption.

Bio-based Feedstocks: A significant long-term goal is the development of synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived feedstocks. For instance, deriving the ethyl and propyl groups from bio-ethanol and bio-propanol, respectively, would drastically improve the compound's sustainability profile.

Flow Chemistry: Continuous flow reactors offer advantages over batch processes, including better heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. Adapting the synthesis of this compound to a flow process is a promising avenue for sustainable industrial production.

A diversity-oriented approach, which allows for the facile introduction of various functional groups, could also be adapted to create libraries of related quaternary ammonium (B1175870) salts for screening in different applications. nih.gov

Advanced Characterization Techniques for In-Operando Studies

Understanding the precise role and behavior of this compound during a chemical process is crucial for optimizing its performance. Traditional (ex-situ) characterization methods often fail to capture the dynamic changes that occur under actual reaction conditions. researchgate.net Therefore, the application of advanced in-operando techniques is a critical future research direction.

In-operando studies allow for the real-time observation of catalysts and materials under working conditions, providing invaluable insights into reaction mechanisms and dynamic structural changes. rsc.orgosti.gov

Potential In-Operando Techniques and Their Applications:

| Technique | Information Gained | Potential Application for this compound |

| In-situ NMR Spectroscopy | Tracking of transient intermediates and reaction kinetics. | Elucidating its mechanism as a phase-transfer catalyst by observing the interaction with reactants at the liquid-liquid interface. |

| In-situ FTIR/Raman Spectroscopy | Identification of functional groups and molecular interactions on a surface. | Monitoring the adsorption and orientation of the molecule on a mineral surface during its use as a flotation agent. mdpi.com |

| X-ray Absorption Spectroscopy (XAS) | Determination of the electronic state and local coordination environment. | Studying its role in stabilizing metal nanoparticles in catalytic systems by probing the electronic interaction between the ammonium salt and the metal center during catalysis. |

| In-situ Electron Microscopy | Direct visualization of catalyst morphology and particle size at the atomic scale under reaction conditions. researchgate.netosti.gov | Observing structural changes in a polymer matrix that incorporates this compound as an ionic conductor in a battery during charge-discharge cycles. |

These techniques will help bridge the gap between the static structure of the compound and its dynamic function in complex chemical environments.

Expansion into New Material Science and Catalytic Domains

The unique structure of this compound suggests its potential in a variety of applications beyond its current uses. Future research will likely focus on exploiting its amphiphilic nature and the presence of the hydroxyl group.

Emerging Applications:

Phase-Transfer Catalysis: While quaternary ammonium salts are well-known phase-transfer catalysts, the specific efficacy of this compound in asymmetric synthesis is an underexplored area. nih.govnih.gov The hydroxyl group could participate in secondary interactions, potentially influencing the stereoselectivity of reactions.

Ionic Liquids and Deep Eutectic Solvents (DES): Protic ionic liquids based on hydroxyl-containing ammonium cations have been investigated for applications like dissolving biomass (e.g., lignin) and as environmentally friendly reaction media. nih.govscirp.org this compound could serve as a hydrogen bond acceptor to form novel DES with various hydrogen bond donors. nih.gov These designer solvents could be used in green chemistry applications, such as biopolymer processing or CO2 capture.

Functional Materials: The compound could be used as a building block or additive in functional materials. For example, it could be incorporated into polymer membranes to enhance ionic conductivity for applications in batteries or fuel cells. Its amphiphilic properties also make it a candidate for creating structured materials like liquid crystals or as a templating agent for synthesizing porous materials.

Mineral Flotation: Cationic collectors are used in the reverse flotation of minerals. mdpi.com Research into novel hydroxyl-containing quaternary ammonium salts has shown their potential as effective flotation agents for separating minerals like quartz. mdpi.com The specific performance of this compound in this domain warrants investigation.

Theoretical Predictions and Experimental Validation of Underexplored Applications

Computational chemistry and predictive modeling are powerful tools to guide experimental research and accelerate discovery. Applying these methods to this compound can identify promising new applications before extensive lab work is undertaken.

Computational Approaches:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By developing QSAR models, researchers can correlate the structural features of this compound and related compounds with their catalytic activity or material properties. nih.gov This can predict its effectiveness in new catalytic reactions or its physical properties in novel solvent mixtures.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the behavior of this compound in different environments. For example, simulations could model its interaction at an oil-water interface to understand its function as an emulsifier or phase-transfer catalyst. They could also be used to predict the ionic conductivity of polymer electrolytes containing this salt.

Density Functional Theory (DFT): DFT calculations can be used to study reaction mechanisms involving this compound as a catalyst or to predict its electronic properties. This could help in designing new catalytic cycles or understanding its electrochemical stability window for battery applications.

Experimental Validation: The predictions from these theoretical models must be rigorously tested through targeted experiments. For instance, if modeling predicts high efficiency as a catalyst for a specific organic transformation, this would be followed by laboratory experiments to measure reaction yields and kinetics. Similarly, if simulations predict favorable properties for a deep eutectic solvent system, the physical properties of the mixture, such as its melting point and viscosity, would be experimentally determined.

This synergistic approach of combining theoretical prediction with experimental validation will be essential for efficiently exploring and realizing the full potential of this compound in next-generation technologies.

Q & A

Q. What are the optimal synthetic routes for (2-Hydroxyethyl)tripropylammonium chloride to achieve high purity and yield?

Methodological Answer: The compound is typically synthesized via alkylation of tripropylamine with epichlorohydrin. Key parameters include:

- Solvent selection : Aqueous or polar organic solvents (e.g., THF) improve reaction homogeneity and reduce side products like dichloropropyl derivatives .

- Temperature control : Reactions conducted at 70–80°C for 2–24 hours optimize conversion rates .

- Purification : Crystallization in ethanol or acetone yields >95% purity, confirmed by ionic chloride titration .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify hydroxyethyl and tripropyl groups. Chiral variants require enantiopure cyclodextrins as solvating agents to resolve stereochemistry .

- Ionic chloride analysis : Argentometric titration quantifies chloride content to verify stoichiometry .

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) monitors impurities, especially residual epichlorohydrin .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral analysis data for enantiomeric forms of this compound?

Methodological Answer:

- Chiral derivatization : Use β-cyclodextrin derivatives (e.g., trimethyl-β-cyclodextrin) as NMR solvating agents. These induce distinct chemical shift differences for enantiomers in H NMR spectra .

- Validation : Cross-reference with polarimetry or chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (ee) values >98% .

Q. What experimental strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

- pH control : Maintain solutions at pH 4–6 to minimize hydrolysis. Buffers like citrate or phosphate prevent degradation .

- Temperature : Store at 2–8°C; avoid prolonged exposure to >30°C, which accelerates decomposition into chloropropanol derivatives .

- Incompatibility screening : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How does the compound interact with polyelectrolytes or biological macromolecules in solution?

Methodological Answer:

- Electrostatic binding : The quaternary ammonium group binds negatively charged polymers (e.g., DNA, heparin) via charge neutralization. Monitor interactions using isothermal titration calorimetry (ITC) or dynamic light scattering (DLS) .

- Coacervate formation : In copolymer systems (e.g., poly(HEMA-co-OEGMA)), the compound induces lower critical solution temperature (LCST) behavior. Study phase transitions via turbidimetry at varying NaCl concentrations (0.1–1.0 M) .

Q. What are the best practices for safe disposal of this compound in laboratory settings?

Methodological Answer:

- Neutralization : Treat with dilute NaOH to hydrolyze residual quaternary ammonium groups, followed by filtration to remove precipitates .

- Incineration : For bulk quantities, dissolve in a combustible solvent (e.g., ethanol) and incinerate in a controlled system with afterburners and HCl scrubbers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

- Standardize conditions : Compare solubility in consistent solvents (e.g., water, ethanol) at 25°C. Conflicting data often arise from variations in ionic strength or impurities .

- Validate via Karl Fischer titration : Ensure water content <0.1% in hygroscopic samples, as moisture artificially elevates solubility measurements .

Q. Why do reaction yields vary significantly when scaling up synthesis?

Methodological Answer:

- Mixing efficiency : At larger scales, use high-shear mixing to ensure uniform alkylation and prevent localized overheating (>80°C), which promotes dichloropropyl byproducts .

- Purification losses : Crystallization yields drop if cooling rates exceed 1°C/min; optimize gradient cooling to improve recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.